molecular formula C11H10BrN5O B12929256 2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde CAS No. 16597-41-4

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

Cat. No.: B12929256
CAS No.: 16597-41-4
M. Wt: 308.13 g/mol
InChI Key: NIDHVFUNUACGKH-UHFFFAOYSA-N
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Description

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is a heterocyclic compound with a pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of amino and bromophenyl groups makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde typically involves the reaction of 2,4-diaminopyrimidine with 4-bromoaniline under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with sodium hydroxide as a base. The reaction mixture is stirred at room temperature for a specified duration to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly solvents and reagents is considered to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Condensation: Primary amines or hydrazines in the presence of acid or base catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products

    Substitution: Products with various nucleophiles replacing the bromine atom.

    Condensation: Schiff bases or hydrazones.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core with the following characteristics:

  • Molecular Formula: C11_{11}H10_{10}BrN5_5O
  • Molecular Weight: 308.13 g/mol
  • CAS Number: 16597-41-4
  • IUPAC Name: 2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

This unique structure allows for various chemical modifications and interactions, making it a valuable intermediate in synthetic chemistry.

Medicinal Chemistry

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

  • Anti-Cancer Activity: Compounds derived from this structure have shown potential anti-cancer properties by inhibiting cell proliferation mechanisms. For instance, derivatives have been tested against various cancer cell lines with significant results.
  • Dihydrofolate Reductase Inhibition: The compound acts as an inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in folate metabolism. Research indicates that certain derivatives exhibit selective inhibition against pathogens like Pneumocystis carinii and Toxoplasma gondii, which is essential for developing targeted therapies with fewer side effects .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its brominated aniline moiety enhances reactivity in substitution reactions, allowing for the synthesis of various derivatives with tailored properties.

Biological Studies

The biological interactions of this compound are being explored extensively:

  • Enzyme Interaction Studies: The compound's ability to inhibit specific enzymes makes it a candidate for studying enzyme kinetics and mechanisms in biological systems. Its interaction with DHFR has been characterized to understand selectivity and potency better .

Case Study 1: Inhibition of Toxoplasma gondii DHFR

Research highlighted the efficacy of certain derivatives of 2,4-diaminopyrimidine against Toxoplasma gondii DHFR. One derivative demonstrated a 16-fold increase in potency compared to trimethoprim, indicating its potential as a therapeutic agent against opportunistic infections .

Case Study 2: Anti-Tubercular Activity

Another study investigated the anti-tubercular properties of pyrimidine derivatives. Specific modifications to the core structure resulted in significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL. This suggests that structural variations can enhance biological activity against tuberculosis .

Data Tables

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, leading to anti-cancer or anti-microbial effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-5-iodo-6-substituted pyrimidine derivatives
  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 2,4-Diamino-6-((4-fluorophenyl)amino)pyrimidine-5-carbaldehyde

Uniqueness

2,4-Diamino-6-((4-bromophenyl)amino)pyrimidine-5-carbaldehyde is unique due to the presence of the bromine atom, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse biological activities .

Biological Activity

2,4-Diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and other related enzymes. This compound's structure includes a brominated aniline moiety, which may enhance its interaction with target enzymes, potentially leading to significant therapeutic applications.

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolism pathway, making it a prime target for drug development against various pathogens and cancers. The compound has been studied for its ability to inhibit DHFR from different organisms, including Pneumocystis carinii and Toxoplasma gondii. Research indicates that derivatives of 2,4-diaminopyrimidine can exhibit selective inhibition against these pathogens while sparing mammalian DHFR, which is crucial for minimizing side effects in therapeutic applications.

  • Selectivity and Potency : Studies have shown that certain analogs of 2,4-diamino pyrimidines can achieve more than 18-fold selectivity for P. carinii DHFR compared to rat liver DHFR . This selectivity is attributed to specific hydrophobic interactions between the compound and the enzyme's active site.

Antimicrobial Activity

In addition to its role as a DHFR inhibitor, this compound has demonstrated antimicrobial properties. For instance, compounds with similar structures have shown efficacy against Mycobacterium avium and other opportunistic pathogens affecting immunocompromised patients .

Case Study 1: Inhibition of Toxoplasma gondii DHFR

A series of studies focused on the synthesis and biological evaluation of 2,4-diaminopyrimidine derivatives revealed that certain compounds exhibited potent inhibitory effects against Toxoplasma gondii DHFR. For example, one derivative showed a 16-fold increase in potency compared to trimethoprim, a commonly used antibiotic . These findings highlight the potential of this class of compounds in treating infections caused by opportunistic pathogens.

Case Study 2: Anti-Tubercular Activity

Recent research has explored the anti-tubercular activity of pyrimidine derivatives. One study reported that specific derivatives containing thiazole groups exhibited significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . This suggests that modifications to the core structure can enhance biological activity against tuberculosis.

Data Tables

CompoundTarget EnzymeSelectivity RatioMIC (μg/mL)Reference
Compound AP. carinii DHFR>18-fold vs Rat DHFRN/A
Compound BT. gondii DHFR16-fold vs TrimethoprimN/A
Compound CM. tuberculosisN/A6.25

Properties

CAS No.

16597-41-4

Molecular Formula

C11H10BrN5O

Molecular Weight

308.13 g/mol

IUPAC Name

2,4-diamino-6-(4-bromoanilino)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H10BrN5O/c12-6-1-3-7(4-2-6)15-10-8(5-18)9(13)16-11(14)17-10/h1-5H,(H5,13,14,15,16,17)

InChI Key

NIDHVFUNUACGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=C2C=O)N)N)Br

Origin of Product

United States

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